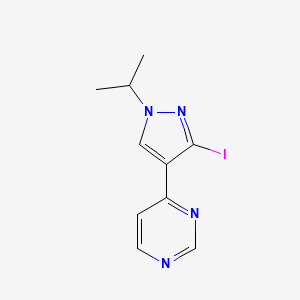
N-butyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-methylbenzamide is an organic compound with the molecular formula C12H17NO. It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a butyl group and a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
N-butyl-2-methylbenzamide can be synthesized through several methods. One common synthetic route involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction of 2-methylbenzoic acid with butylamine in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation can yield this compound . Another method involves the reaction of nitriles with di-tert-butyl dicarbonate catalyzed by Cu(OTf)2 .
Chemical Reactions Analysis
N-butyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo substitution reactions where the butyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N-butyl-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It has been studied for its potential antibacterial and antioxidant activities.
Medicine: It is explored for its potential use in drug development due to its structural similarity to other bioactive benzamides.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-2-methylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit voltage-gated calcium channels or sodium channels, affecting cellular processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-butyl-2-methylbenzamide can be compared with other benzamide derivatives such as N-methylbenzamide, N-tert-butylbenzamide, and N-sec-butylbenzamide. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications . This compound is unique due to its specific combination of butyl and methyl groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
5448-58-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-butyl-2-methylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13-12(14)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
FVLWAEUVDNUECG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


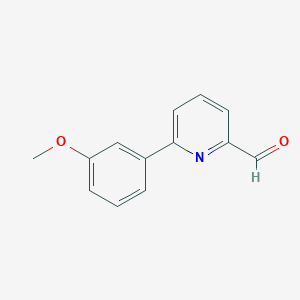
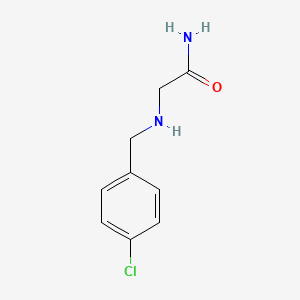
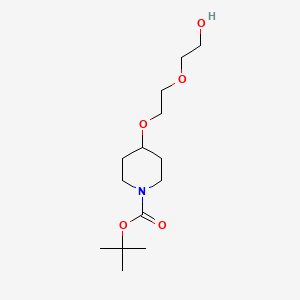

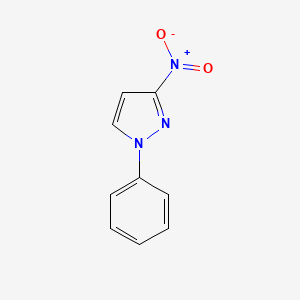

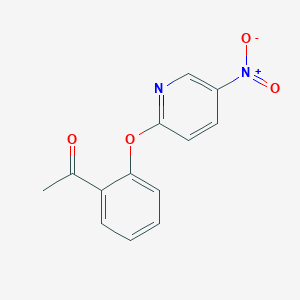
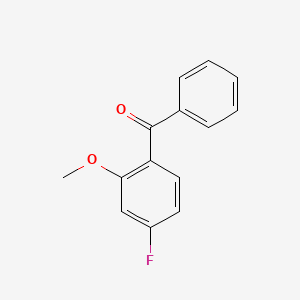
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
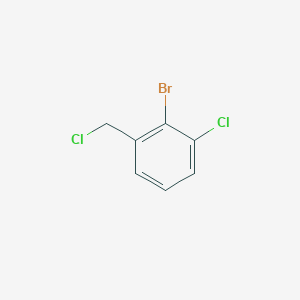
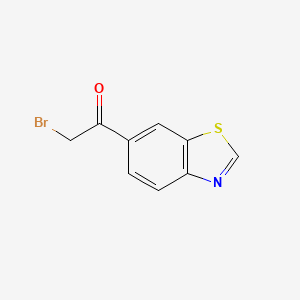
![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)
